(3R)-3-Amino-3-(3-furyl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(3-furyl)propanoic acid is an organic compound that features an amino group and a furan ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-furyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furfural and amino acids.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-furyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include furan derivatives, amine derivatives, and substituted amino acids, which can be further utilized in various applications.
Scientific Research Applications
(3R)-3-Amino-3-(3-furyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential role in biological processes and as a precursor for the synthesis of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-furyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and furan ring allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-3-Amino-3-(3-furyl)propanoic acid include:
3-Amino-3-(2-furyl)propanoic acid: A structural isomer with the furan ring in a different position.
3-Amino-3-(4-furyl)propanoic acid: Another isomer with the furan ring in a different position.
3-Amino-3-(3-thienyl)propanoic acid: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9NO3 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3R)-3-amino-3-(furan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
DWJKCGVVFLNGRV-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=COC=C1[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=COC=C1C(CC(=O)O)N |
Origin of Product |
United States |
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